Guanosine, 6-thio-, 2',3',5'-triacetate
Description
Guanosine, 6-thio-, 2',3',5'-triacetate (CAS: 2946-36-3; molecular formula: C₁₆H₁₉N₅O₇S) is a chemically modified nucleoside derivative characterized by:
- A guanine base with a thio (-S) substitution at the 6-position.
- Acetyl groups protecting the 2', 3', and 5'-hydroxyl groups of the ribose sugar.
This compound is primarily used as a synthetic intermediate in nucleoside chemistry, enabling the preparation of thiol-modified RNA/DNA analogs or prodrugs . Its acetyl groups enhance solubility in organic solvents, facilitating reactions under anhydrous conditions.
Structure
3D Structure
Properties
CAS No. |
34793-14-1 |
|---|---|
Molecular Formula |
C16H19N5O7S |
Molecular Weight |
425.4 g/mol |
IUPAC Name |
[3,4-diacetyloxy-5-(2-amino-6-sulfanylidene-3H-purin-9-yl)oxolan-2-yl]methyl acetate |
InChI |
InChI=1S/C16H19N5O7S/c1-6(22)25-4-9-11(26-7(2)23)12(27-8(3)24)15(28-9)21-5-18-10-13(21)19-16(17)20-14(10)29/h5,9,11-12,15H,4H2,1-3H3,(H3,17,19,20,29) |
InChI Key |
BZOOEMDKUJHUEP-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)OCC1C(C(C(O1)N2C=NC3=C2NC(=NC3=S)N)OC(=O)C)OC(=O)C |
Origin of Product |
United States |
Preparation Methods
Acetylation of Guanosine
The first step entails protecting the 2', 3', and 5' hydroxyl groups of guanosine’s ribose sugar through acetylation. This is typically achieved using acetic anhydride in the presence of a base such as pyridine. The reaction proceeds under anhydrous conditions at temperatures between 0–25°C for 4–6 hours. The acetylation reaction can be represented as:
$$
\text{Guanosine} + 3 \, \text{Ac}_2\text{O} \xrightarrow{\text{pyridine}} \text{Guanosine-2',3',5'-triacetate} + 3 \, \text{AcOH}
$$
Key considerations include:
- Stoichiometry : A 3:1 molar ratio of acetic anhydride to guanosine ensures complete triacetylation.
- Solvent : Pyridine acts as both a catalyst and solvent, neutralizing acetic acid byproducts.
- Yield : Laboratory-scale reactions report yields of 85–90% after purification via recrystallization or silica gel chromatography.
Thiolation at the 6th Position
The second step replaces the 6-oxygen of the guanine base with a thio group. This is achieved using phosphorus pentasulfide (P$$2$$S$$5$$) in a polar aprotic solvent like dimethylformamide (DMF) or hexamethyldisilazane (HMDS). The reaction is conducted under inert atmosphere (N$$_2$$ or Ar) at 60–80°C for 8–12 hours:
$$
\text{Guanosine-2',3',5'-triacetate} + \text{P}2\text{S}5 \xrightarrow{\text{DMF}} \text{Guanosine-6-thio-2',3',5'-triacetate} + \text{byproducts}
$$
Optimization Notes :
- Excess Reagent : A 2–3 molar excess of P$$2$$S$$5$$ ensures complete conversion.
- Purification : The product is isolated via column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization from ethanol/water mixtures, yielding 70–75% pure product.
One-Pot Synthesis Using Sodium Periodate and Borohydride
An alternative approach involves a one-pot oxidative cleavage and reductive amination sequence to generate acyclic intermediates, which are subsequently functionalized. This method, adapted from secoguanosine synthesis, offers advantages in scalability and reduced purification steps.
Oxidative Cleavage of Guanosine
Guanosine is treated with sodium periodate (NaIO$$_4$$) in aqueous solution at 25°C for 3 hours, cleaving the 2',3'-diol bond to form a dialdehyde intermediate.
Reductive Amination and Acetylation
The dialdehyde is reduced with sodium borohydride (NaBH$$_4$$) to form a diol, which undergoes simultaneous acetylation and thiolation in the same pot. Activated charcoal is used to remove iodate and borate salts, simplifying purification:
$$
\text{Guanosine} \xrightarrow{\text{NaIO}4} \text{Dialdehyde} \xrightarrow{\text{NaBH}4} \text{Diol} \xrightarrow{\text{Ac}2\text{O, P}2\text{S}_5} \text{Guanosine-6-thio-2',3',5'-triacetate}
$$
Key Advantages :
- Yield : 65–70% after charcoal purification.
- Scalability : Suitable for multi-gram synthesis without chromatographic steps.
Protected Intermediate Synthesis for Oligonucleotide Applications
For specialized applications in oligonucleotide synthesis, guanosine derivatives require additional protecting groups to prevent undesired side reactions. A method reported by Harris et al. involves trimethylsilyl (TMS) protection and Mitsunobu alkylation.
Trimethylsilyl Protection
Guanosine is treated with trimethylsilyl imidazole to transiently protect hydroxyl groups, enabling selective alkylation at the N2 position of guanine.
Mitsunobu Alkylation
The TMS-protected guanosine undergoes Mitsunobu reaction with trimethylsilylethanol, diisopropylazodicarboxylate (DIAD), and triphenylphosphine (PPh$$3$$) to install an acid-labile protecting group. Subsequent deprotection with dilute NH$$3$$ yields intermediates suitable for phosphoramidite synthesis.
Reaction Conditions :
Comparative Analysis of Preparation Methods
The table below summarizes the efficiency, scalability, and applicability of the three primary methods:
| Method | Reagents | Yield (%) | Purification Technique | Scalability |
|---|---|---|---|---|
| Stepwise Synthesis | Ac$$2$$O, P$$2$$S$$_5$$, pyridine | 70–75 | Column chromatography | Laboratory |
| One-Pot Synthesis | NaIO$$4$$, NaBH$$4$$, Ac$$_2$$O | 65–70 | Activated charcoal | Pilot-scale |
| Protected Intermediates | TMSCl, DIAD, PPh$$_3$$ | 67–72 | Normal-phase chromatography | Specialized |
Challenges and Optimization Strategies
Byproduct Formation in Thiolation
The use of P$$2$$S$$5$$ often generates sulfur-containing byproducts, necessitating rigorous purification. Recent studies suggest substituting P$$2$$S$$5$$ with Lawesson’s reagent (2,4-bis(4-methoxyphenyl)-1,3-dithia-2,4-diphosphetane-2,4-disulfide) to improve selectivity.
Solvent Compatibility
DMF, while effective in thiolation, poses challenges in removal due to high boiling point (153°C). Switching to HMDS reduces post-reaction processing time.
Temperature Sensitivity
Overheating during acetylation (>30°C) leads to partial deacetylation. Maintaining temperatures below 25°C improves triacetate stability.
Chemical Reactions Analysis
Guanosine, 6-thio-, 2’,3’,5’-triacetate undergoes various chemical reactions, including:
Oxidation: The thio group can be oxidized to form sulfoxides or sulfones under appropriate conditions.
Reduction: The compound can be reduced to remove the thio group, reverting to a guanosine derivative.
Substitution: The acetyl groups can be substituted with other functional groups using nucleophilic reagents. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles like amines. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
Guanosine, 6-thio-, 2’,3’,5’-triacetate has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential role in nucleotide metabolism and its effects on cellular processes.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in antiviral and anticancer treatments.
Industry: It may be used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of guanosine, 6-thio-, 2’,3’,5’-triacetate involves its interaction with various molecular targets and pathways. The thio group at the 6-position can form covalent bonds with nucleophiles in biological systems, potentially affecting enzyme activity and protein function. The acetyl groups may influence the compound’s solubility and cellular uptake .
Comparison with Similar Compounds
Structural and Reactivity Differences
- Base Modifications: The 6-thio substitution in guanosine and inosine derivatives introduces nucleophilic sulfur, enabling crosslinking or metal coordination, unlike uridine triacetate’s uracil base, which lacks this reactivity .
- Protecting Groups: Tribenzoate derivatives (e.g., guanosine tribenzoate) exhibit greater steric hindrance and lipophilicity than triacetates, affecting solubility and reaction kinetics .
- Backbone Stability: Ethenoguanosine triacetate’s 1,N²-etheno bridge destabilizes the N-glycosidic bond, leading to isomerization under mild conditions, a feature absent in non-etheno analogs .
Pharmacological and Functional Contrasts
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
